Trichlorocyclopentylsilane

概述

描述

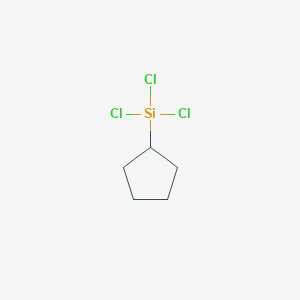

Trichlorocyclopentylsilane (CAS 14579-03-4) is an organosilicon compound with the molecular formula C₅H₉Cl₃Si and a molecular weight of 203.56 g/mol . It is characterized by a cyclopentyl group bonded to a silicon atom with three chlorine substituents. The compound typically exists as a colorless to light yellow liquid with a purity exceeding 95% (GC) . It is utilized in polymer nanocomposites, particularly in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) to enhance thermal stability in materials like polystyrene .

作用机制

Cyclopentyltrichlorosilane, also known as trichloro(cyclopentyl)silane or Trichlorocyclopentylsilane, is a chemical compound with the molecular formula C5H9Cl3Si . This compound plays a significant role in various chemical reactions, particularly in the synthesis of polyhedral oligomeric silsesquioxane (POSS) derivatives .

Target of Action

The primary target of Cyclopentyltrichlorosilane is other reagents in organic synthesis . It reacts with these reagents to form desired organic products. It is widely used in the pharmaceutical, agrochemical, and polymer industries .

Mode of Action

Cyclopentyltrichlorosilane interacts with its targets through a process known as hydrolytic condensation . This reaction involves the breaking of a bond in the reactant molecules by the addition of water, leading to the formation of new compounds. The hydrolytic condensation of Cyclopentyltrichlorosilane is a key step in the synthesis of POSS derivatives .

Biochemical Pathways

Its role in the synthesis of poss derivatives suggests that it may influence pathways related to the formation and degradation of these compounds .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that its bioavailability and pharmacokinetics are highly dependent on the specific conditions of the reaction, including temperature, ph, and the presence of other reagents .

Result of Action

The primary result of Cyclopentyltrichlorosilane’s action is the formation of new compounds, particularly POSS derivatives . These compounds have a wide range of applications, including in the development of new materials with enhanced thermal and mechanical properties .

Action Environment

The action, efficacy, and stability of Cyclopentyltrichlorosilane are influenced by various environmental factors. These include the temperature and pH of the reaction environment, as well as the presence of other reagents . For example, the hydrolytic condensation of Cyclopentyltrichlorosilane is typically carried out under reflux conditions in aqueous acetone .

生物活性

Trichlorocyclopentylsilane, also known as cyclopentyltrichlorosilane, is a silane compound with the molecular formula . It is synthesized through the hydrosilylation of cyclopentene with trichlorosilane and is primarily utilized in the preparation of polyhedral oligomeric silsesquioxanes (POSS) derivatives. This article focuses on the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound exhibits biological activity primarily through hydrolytic condensation , where it reacts with water to form siloxanes. The resulting compounds can interact with biological systems, influencing various biochemical pathways. The hydrolytic process is crucial as it leads to the formation of silanol groups that can participate in further reactions, potentially affecting cellular functions and signaling pathways.

Biological Activity and Applications

Research has indicated that this compound and its derivatives may possess several biological activities:

Case Studies

A few notable studies highlight the biological implications of this compound:

- Antimicrobial Efficacy :

- Polymer Applications :

- Synthesis and Characterization :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉Cl₃Si |

| Molecular Weight | 195.57 g/mol |

| Synthesis Method | Hydrosilylation |

| Primary Uses | Polymer enhancement, antimicrobial coatings |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various bacteria |

| Polymer Enhancement | Improved thermal/mechanical properties |

| Drug Delivery Potential | Structural versatility for drug formulations |

科学研究应用

Synthesis of Organosilicon Compounds

Trichlorocyclopentylsilane serves as a precursor in the synthesis of various organosilicon compounds. It can undergo reactions such as hydrolysis and condensation to form siloxanes and silicates, which are crucial in producing silicone polymers used in sealants, adhesives, and coatings.

Case Study: Hydrolysis Reaction

In a study examining the hydrolysis of this compound, researchers found that the reaction yields cyclopentylsilanol, which can be further utilized to synthesize functionalized silanes for specialized applications in electronics and optics.

Surface Modification

Coating Technologies

this compound is employed in surface modification processes to improve the hydrophobicity and oleophobicity of surfaces. This application is particularly relevant in the development of anti-fogging coatings for optical devices and protective coatings for electronic components.

Table 2: Applications in Surface Coatings

| Application | Description |

|---|---|

| Anti-fogging Coatings | Enhances visibility by preventing moisture accumulation. |

| Protective Coatings | Provides chemical resistance and durability to substrates. |

Nanotechnology

Nanocomposites Development

In nanotechnology, this compound is used to create nanocomposites by functionalizing nanoparticles. This modification improves compatibility between nanoparticles and polymer matrices, leading to enhanced mechanical and thermal properties.

Case Study: Nanocomposite Fabrication

A research project demonstrated that incorporating this compound-treated silica nanoparticles into polymer matrices resulted in improved tensile strength and thermal stability compared to untreated composites.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing trichlorocyclopentylsilane, and how do solvent choices influence reaction efficiency?

- Methodological Answer : this compound can be synthesized via the reaction of cyclopentyl Grignard reagents with silicon tetrachloride under inert conditions. Hydrocarbon solvents like pentane or n-hexane are preferred due to their low polarity, which facilitates product isolation by reducing side reactions . Stirring rates (e.g., 500 rpm) are critical to ensure homogeneous mixing and consistent reaction progress. Solvent selection impacts yield and purity; for example, ethers like THF may increase solubility but complicate purification .

Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity (>98% as per typical standards) . If spectral contradictions arise (e.g., unexpected peaks in ¹H NMR), cross-validate with alternative methods like Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups or X-ray crystallography for unambiguous structural determination. Contradictions may stem from residual solvents or hydrolysis products; rigorous drying and inert handling are advised .

Q. How should researchers handle and store trichlorlorocyclopentylsilane to prevent degradation during experiments?

- Methodological Answer : Store under inert gas (argon or nitrogen) at temperatures below 4°C to minimize hydrolysis. Use anhydrous solvents and moisture-free glassware. For long-term storage, seal containers with PTFE-lined caps and periodically monitor purity via GC-MS. Degradation products (e.g., silanols) can be identified by FT-IR peaks near 3200–3600 cm⁻¹ (O-H stretching) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can kinetic studies optimize these processes?

- Methodological Answer : The Si-Cl bonds in this compound are highly electrophilic, making them reactive toward nucleophiles (e.g., alcohols, amines). Kinetic studies using in-situ NMR or Raman spectroscopy can track reaction progress and identify rate-determining steps. For example, varying substituents on the cyclopentyl ring (e.g., electron-withdrawing groups) may alter activation barriers, which can be modeled computationally using Density Functional Theory (DFT) .

Q. How do steric effects from the cyclopentyl group influence the compound’s reactivity compared to linear alkyl trichlorosilanes?

- Methodological Answer : The cyclopentyl group introduces significant steric hindrance, slowing nucleophilic attacks at the silicon center compared to linear analogs (e.g., trichloroethylsilane). Comparative studies using kinetic isotope effects (KIE) or Hammett plots can quantify these effects. For instance, lower reaction rates in bulky substrates may necessitate higher temperatures or catalysts (e.g., Lewis acids) to achieve comparable yields .

Q. What strategies can address discrepancies in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from variations in solvent purity or measurement techniques. Systematically test solubility in anhydrous solvents (e.g., dichloromethane, toluene) using dynamic light scattering (DLS) or gravimetric analysis under controlled humidity. For polar aprotic solvents like THF, pre-drying over molecular sieves (4 Å) is critical to prevent hydrolysis .

Q. How can computational modeling predict the stability of this compound derivatives under varying thermal or catalytic conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and thermogravimetric analysis (TGA) can model thermal stability. For catalytic reactions (e.g., hydrosilylation), DFT calculations predict transition states and optimize ligand-catalyst pairs. Experimental validation via Differential Scanning Calorimetry (DSC) ensures alignment between predicted and observed decomposition temperatures .

Q. Methodological Best Practices

- Data Contradiction Analysis : Always replicate experiments under standardized conditions and use orthogonal analytical methods to resolve inconsistencies. For example, combine NMR, FT-IR, and elemental analysis for cross-validation .

- Reaction Optimization : Employ Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., temperature, solvent ratio) and identify optimal conditions via response surface methodology .

相似化合物的比较

Comparative Analysis with Similar Trichlorosilanes

Structural and Physical Properties

The table below summarizes key properties of trichlorocyclopentylsilane and structurally related trichlorosilanes:

Reactivity and Functional Differences

- Steric and Electronic Effects : The cyclopentyl group in this compound introduces steric hindrance, slowing hydrolysis and condensation reactions compared to linear alkyl derivatives like trichloro(propyl)silane . This property is advantageous in controlled POSS synthesis for uniform dispersion in polymers .

- Aromatic vs. Aliphatic Substituents : Chlorotriphenylsilane (aromatic) exhibits greater thermal stability but lower reactivity in nucleophilic substitutions compared to aliphatic trichlorosilanes .

- Chain Length Impact : Trichlorooctadecylsilane’s long alkyl chain enhances hydrophobicity, making it suitable for water-repellent coatings, whereas this compound’s cyclic structure improves compatibility with organic polymers .

准备方法

Hydrosilylation of Cyclopentene and Trichlorosilane

The primary industrial method for synthesizing trichlorocyclopentylsilane involves the hydrosilylation of cyclopentene with trichlorosilane (HSiCl<sub>3</sub>). This reaction follows the general equation:

3 + \text{C}5\text{H}8 \rightarrow \text{C}5\text{H}9\text{SiCl}3

Key to this process is the use of a platinum-based catalyst, which facilitates the addition of the Si–H bond across the cyclopentene double bond . Early methods using conventional chloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>) suffered from low yields (<20%) due to by-product formation . Breakthroughs in catalyst design, particularly chlorine-deficient chloroplatinic acid (Cl/Pt atomic ratio: 0.001–0.1), enabled near-quantitative conversion .

Catalyst Optimization and Reaction Mechanism

The chlorine-deficient chloroplatinic acid catalyst is prepared by treating standard chloroplatinic acid with sodium hydrogencarbonate and a vinyl-functionalized organosiloxane . This modification reduces chlorine content, enhancing catalytic activity by minimizing side reactions such as cyclopentene polymerization. The catalyst’s efficacy stems from its ability to stabilize the transition state during Si–H bond activation, as shown in Figure 1 .

Table 1: Catalyst Performance in Hydrosilylation

| Catalyst Type | Cl/Pt Ratio | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Conventional H<sub>2</sub>PtCl<sub>6</sub> | 6.0 | <20 | 24 |

| Chlorine-deficient | 0.01–0.1 | 90–91 | 18–26 |

Reaction Conditions and Process Parameters

Optimal reaction conditions involve:

-

Temperature : 60–80°C to balance reaction rate and selectivity .

-

Pressure : Autogenous pressure (3–5 kg/cm²) generated in sealed reactors .

-

Molar Ratio : Cyclopentene to trichlorosilane at 0.9–1.1 to minimize unreacted residues .

Higher temperatures (>80°C) risk decomposition, while sub-stoichiometric ratios lead to incomplete conversion. A representative protocol from Example 1 of US5084591 uses 0.144 moles of trichlorosilane, 0.146 moles of cyclopentene, and 238 ppm platinum catalyst at 60°C for 24 hours, yielding 90% isolated product.

Purification and Yield Maximization

Post-reaction purification involves distillation under reduced pressure (18 mmHg) to isolate this compound (b.p. 70°C) from unreacted starting materials and oligomers . The product is characterized by:

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 203.57 g/mol |

| Refractive Index | 1.458 |

| Flash Point | 154°F (68°C) |

Comparative Analysis with Alternative Methods

Prior methods, such as the Grignard route (reaction of cyclopentylmagnesium bromide with SiCl<sub>4</sub>), faced challenges like multi-step synthesis and lower yields . The hydrosilylation method’s advantages include:

属性

IUPAC Name |

trichloro(cyclopentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMZRNUHEXJWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065788 | |

| Record name | Trichlorocyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-03-4 | |

| Record name | Cyclopentyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, (trichlorosilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorocyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorocyclopentylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。